molecular formula C25H26N2OS B431520 2-(ETHYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

2-(ETHYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

Cat. No.: B431520
M. Wt: 402.6g/mol
InChI Key: OUHNHBTWVXQXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a quinazoline moiety fused with a cyclopentane ring, along with an ethylsulfanyl and a methylphenyl group. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure is introduced by reacting the quinazoline intermediate with a cyclopentanone derivative under conditions that promote spirocyclization, such as the use of strong acids or bases.

    Introduction of Substituents: The ethylsulfanyl and methylphenyl groups are introduced through nucleophilic substitution reactions. For example, the ethylsulfanyl group can be added using ethylthiol in the presence of a suitable base, while the methylphenyl group can be introduced via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can undergo reduction to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Friedel-Crafts alkylation reagents, halogenating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, compounds with quinazoline cores are known for their potential as enzyme inhibitors, particularly in the context of cancer research. The spirocyclic structure may enhance binding affinity and selectivity for certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. Quinazoline derivatives have been studied for their anticancer, antiviral, and antibacterial properties.

Industry

Industrially, this compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for compounds like 2-(ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one often involves interaction with specific enzymes or receptors. The quinazoline core can inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. The spirocyclic structure may enhance the compound’s ability to fit into the active site of these enzymes, thereby increasing its inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(Ethylsulfanyl)-3-(2-chlorophenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

The presence of the ethylsulfanyl group in 2-(ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one may confer unique electronic properties that can influence its reactivity and biological activity. Additionally, the specific arrangement of substituents can affect the compound’s solubility, stability, and overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26N2OS

Molecular Weight

402.6g/mol

IUPAC Name

2-ethylsulfanyl-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C25H26N2OS/c1-3-29-24-26-22-19-12-6-5-11-18(19)16-25(14-8-9-15-25)21(22)23(28)27(24)20-13-7-4-10-17(20)2/h4-7,10-13H,3,8-9,14-16H2,1-2H3

InChI Key

OUHNHBTWVXQXBZ-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52

Origin of Product

United States

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